2-(3-fluorobenzyl)-6-(indoline-1-carbonyl)pyridazin-3(2H)-one

Molecular Properties Drug Design Physicochemical Profiling

This compound is a fully synthetic 2,6-disubstituted pyridazin-3(2H)-one derivative featuring a 3-fluorobenzyl moiety at N2 and an indoline-1-carbonyl group at C6. Unlike generic pyridazinone analogs, this scaffold enables precise SAR exploration of c-Met kinase inhibition (active analogs achieve 4.2 nM). The indoline substituent imparts conformational rigidity and distinct hydrophobic pocket occupancy versus smaller heterocycles such as pyrrolidine. With a molecular weight of 349.4 g/mol, it occupies favorable lead-like space suitable for permeability and metabolic stability profiling. Ideal for late-stage diversification and diversity-oriented screening libraries targeting oncology and inflammation.

Molecular Formula C20H16FN3O2
Molecular Weight 349.365
CAS No. 1040663-31-7
Cat. No. B2576014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-fluorobenzyl)-6-(indoline-1-carbonyl)pyridazin-3(2H)-one
CAS1040663-31-7
Molecular FormulaC20H16FN3O2
Molecular Weight349.365
Structural Identifiers
SMILESC1CN(C2=CC=CC=C21)C(=O)C3=NN(C(=O)C=C3)CC4=CC(=CC=C4)F
InChIInChI=1S/C20H16FN3O2/c21-16-6-3-4-14(12-16)13-24-19(25)9-8-17(22-24)20(26)23-11-10-15-5-1-2-7-18(15)23/h1-9,12H,10-11,13H2
InChIKeyVDZZJQOQOPIROR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(3-Fluorobenzyl)-6-(indoline-1-carbonyl)pyridazin-3(2H)-one (CAS 1040663-31-7): Structural Identity and Procurement Baseline


2-(3-Fluorobenzyl)-6-(indoline-1-carbonyl)pyridazin-3(2H)-one is a fully synthetic 2,6-disubstituted pyridazin-3(2H)-one derivative. Defined by a 3-fluorobenzyl moiety at N2 and an indoline-1-carbonyl substituent at C6, its molecular formula is C20H16FN3O2 with a molecular weight of 349.4 g/mol . This scaffold belongs to a therapeutically privileged class associated with c-Met kinase inhibition, PDE4 modulation, and androgen receptor antagonism [1]. Commercial availability as a research-grade building block positions it for structure-activity relationship (SAR) expansion and lead optimization campaigns.

Why Generic Pyridazinone Substitution Fails for 2-(3-Fluorobenzyl)-6-(indoline-1-carbonyl)pyridazin-3(2H)-one (CAS 1040663-31-7)


Interchanging 2,6-disubstituted pyridazin-3(2H)-ones without careful consideration of substituent identity introduces unacceptable risk of altered target engagement, cellular permeability, and metabolic stability. The 3-fluorobenzyl group contributes a distinct electronic character (σm ≈ 0.34) that can fine-tune π-stacking with kinase hinge regions, while the indoline carbonyl moiety introduces conformational rigidity distinct from smaller heterocycles such as pyrrolidine [1]. Direct evidence from c-Met inhibitor optimization campaigns demonstrates that seemingly minor substituent changes can shift cellular anti-proliferation IC50 values by >100-fold, underscoring that in-class compounds are not functionally interchangeable [2].

Quantitative Differentiation Evidence for 2-(3-Fluorobenzyl)-6-(indoline-1-carbonyl)pyridazin-3(2H)-one (CAS 1040663-31-7)


Molecular Weight and Formula Differentiation vs. Pyrrolidine Analog

The target compound differs from its closest commercially listed analog, 2-(3-fluorobenzyl)-6-(pyrrolidine-1-carbonyl)pyridazin-3(2H)-one (CAS 1049559-83-2), by substitution of a five-membered pyrrolidine ring with a fused bicyclic indoline system at the C6 carbonyl . This structural modification results in a 48.1 g/mol increase in molecular weight (349.4 vs. 301.3 g/mol) and the addition of a benzene ring, which alters both lipophilicity and conformational freedom .

Molecular Properties Drug Design Physicochemical Profiling

Scaffold-Validated Kinase Inhibition Potential of 2,6-Disubstituted Pyridazin-3(2H)-ones

A defined series of 2,6-disubstituted pyridazin-3(2H)-one derivatives, structurally analogous to the target compound, was systematically optimized for c-Met kinase inhibition [1]. The lead optimized compound 8a achieved an enzyme inhibition IC50 of 4.2 nM and a cellular proliferation IC50 of 17 nM in EBC-1 cells. While the target compound was not explicitly tested within this series, the SAR analysis established that 6-indolyl/indoline substitution patterns at C6, when paired with appropriate N2-arylalkyl groups, yield potent c-Met engagement [1].

c-Met Kinase Cancer Research Scaffold Optimization

Pyridazinone Privileged Scaffold with Multi-Target Pharmacological Potential

Comprehensive reviews of pyridazine-containing bioactive molecules confirm that the pyridazin-3(2H)-one core is a validated privileged scaffold with demonstrated activity across kinase inhibition, PDE4 inhibition, anti-inflammatory, and anticancer targets [1]. Specifically, pyridazinone derivatives bearing indole moieties have been reported as PDE4 inhibitors capable of regulating pro-inflammatory cytokine production in human primary macrophages [2]. The target compound integrates both the pyridazinone core and an indoline substituent, positioning it at the intersection of two validated pharmacophoric elements.

Privileged Scaffold Medicinal Chemistry Multi-target Activity

Optimal Application Scenarios for 2-(3-Fluorobenzyl)-6-(indoline-1-carbonyl)pyridazin-3(2H)-one (CAS 1040663-31-7)


Kinase Inhibitor Lead Optimization and SAR Studies

The compound serves as a late-stage diversification intermediate for c-Met and related tyrosine kinase inhibitor programs. Based on the validated 2,6-disubstituted pyridazinone scaffold producing 4.2 nM c-Met enzyme inhibition when optimized [1], this indoline-substituted variant can be used to probe hydrophobic pocket occupancy and conformational selectivity through further N2 and C6 elaboration.

Physicochemical Property Comparator in Drug Design

With a molecular weight of 349.4 g/mol , the compound occupies a favorable lead-like space when compared to smaller pyrrolidine analogs (ΔMW +48.1 g/mol) . This makes it suitable as a reference compound for studying the impact of indoline vs. smaller heterocycle substitution on solubility, permeability, and cytochrome P450 stability.

Privileged Scaffold Library Expansion for Phenotypic Screening

Pyridazinone derivatives with indole/indoline substituents have demonstrated PDE4 inhibition and anti-inflammatory cytokine modulation in human macrophages [2]. The target compound can be incorporated into diversity-oriented screening libraries targeting inflammation, oncology, or immunology, where the pyridazinone-indoline hybrid chemotype remains underexploited.

Quote Request

Request a Quote for 2-(3-fluorobenzyl)-6-(indoline-1-carbonyl)pyridazin-3(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.